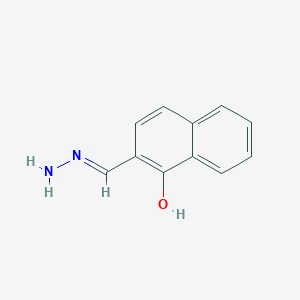
2-(Hydrazonomethyl)naphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazonomethyl)naphthalen-1-ol is an organic compound that belongs to the class of hydrazones It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a hydrazonomethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazonomethyl)naphthalen-1-ol typically involves the condensation reaction between naphthalen-1-ol and hydrazine derivatives. One common method includes the reaction of naphthalen-1-ol with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazonomethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2-(Hydrazonomethyl)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Hydrazonomethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Phenyl-hydrazonomethyl)-naphthalen-2-ol
- 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol
- 1-(Naphthalen-2-ylimino)-methyl-naphthalen-2-ol
Uniqueness
2-(Hydrazonomethyl)naphthalen-1-ol is unique due to its specific structural features, such as the position of the hydrazonomethyl group on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in sensing, imaging, and material science .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[(E)-hydrazinylidenemethyl]naphthalen-1-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14/h1-7,14H,12H2/b13-7+ |
InChI Key |
JAEQNKPFFIDJJI-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


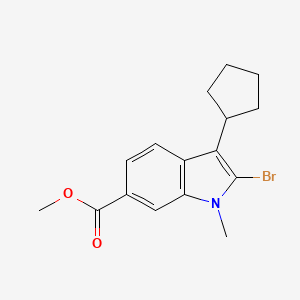
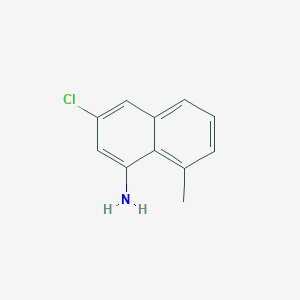

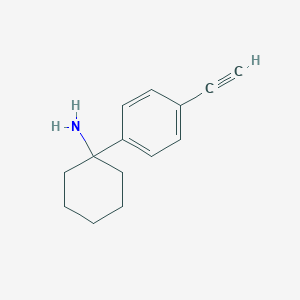
![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
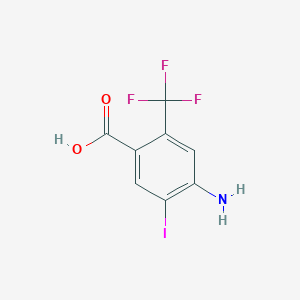
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
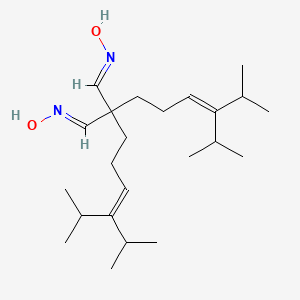
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

![(S)-4,5-Dihydro-1,3-bis-([2.2]paracyclophan-4-yl)imidazolinium chloride](/img/structure/B12837932.png)
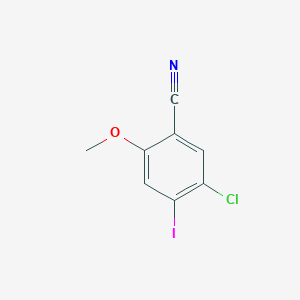
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)
